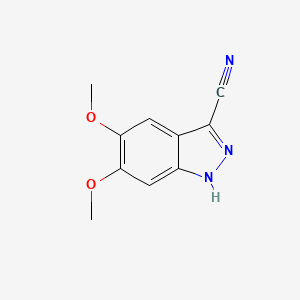

5,6-Dimethoxy-1H-indazole-3-carbonitrile

Descripción

5,6-Dimethoxy-1H-indazole-3-carbonitrile (CAS: 29281-09-2) is an indazole derivative with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol. It features a carbonitrile (-CN) group at the 3-position and dimethoxy (-OCH₃) substituents at the 5- and 6-positions of the indazole scaffold. The compound is characterized by high purity (≥98%) and is utilized in pharmaceutical and materials chemistry research due to its electron-withdrawing and planar aromatic structure .

Propiedades

IUPAC Name |

5,6-dimethoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZODNCIALRSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NN2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696150 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29281-09-2 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via 5,6-Dimethoxy-indazole-3-carboxylic Acid Intermediates

One well-documented approach to preparing derivatives of 5,6-dimethoxy-indazole, including the carbonitrile analog, involves the synthesis of 5,6-dimethoxy-indazole-3-carboxylic acid as a key intermediate. The general synthetic strategy is as follows:

Starting Material: 4-Amino-veratrol (1,2-dimethoxy-4-aminobenzene) is converted to 3,4-dimethoxy-2-hydroximino-acetanilide via the Sandmeyer method, which involves diazotization and subsequent transformations.

Ring Closure: Treatment of the hydroximino-acetanilide with strong acids such as sulfuric, phosphoric, or polyphosphoric acid induces ring closure, forming 5,6-dimethoxy-isatine.

Conversion to Indazole Acid: The isatine derivative is reacted sequentially with alkali, nitrous acid, and a reducing agent like stannous chloride to yield 5,6-dimethoxy-indazole-3-carboxylic acid (Formula VII).

Functionalization: The carboxylic acid intermediate can then be converted into various derivatives, including amides and nitriles, by reacting with appropriate reagents. For example, amides are formed by coupling with amines in the presence or absence of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).

This method is supported by patent literature and provides a robust route to the indazole scaffold with 5,6-dimethoxy substitution.

Direct Introduction of the Carbonitrile Group

While the patent literature primarily discusses carboxylic acid and amide derivatives, the carbonitrile group at the 3-position can be introduced by nitrile synthesis techniques on the indazole ring or through functional group transformations from carboxylic acid derivatives. However, explicit direct synthesis of 5,6-dimethoxy-1H-indazole-3-carbonitrile is less frequently reported, suggesting reliance on intermediate functional group interconversions.

Alternative Synthetic Routes Using Diazo and Hydrazone Intermediates

Recent advances in catalytic methods have enabled more efficient syntheses of 1H-indazole derivatives, including those with methoxy substitutions:

Diazoester Formation and Reduction: Starting from simple carboxylic esters, α-diazoesters are formed in situ and then selectively reduced to hydrazone esters using heterogeneous single-atom platinum catalysts. This method avoids harsh conditions and allows for the synthesis of E-hydrazone isomers critical for subsequent cyclization.

Cyclization to Indazole: The hydrazone esters undergo catalytic cyclization to form the indazole core. This approach has been demonstrated to produce 1H-indazole-3-carboxylate derivatives efficiently, which can be further modified to introduce various substituents, including methoxy groups at the 5 and 6 positions.

Advantages: This method is cost-effective, avoids sensitive reagents, and is amenable to gram-scale synthesis, making it attractive for preparing substituted indazoles like 5,6-dimethoxy derivatives.

Synthetic Procedures Involving Alkylation and Amide Coupling

In the synthesis of indazole derivatives, two major steps are often involved:

N-Alkylation: The indazole nitrogen is alkylated using alkyl halides in the presence of a base such as sodium hydride in solvents like dimethylformamide (DMF) at low temperatures (0°C). This step introduces side chains that can be further functionalized.

Amide Coupling: The 3-position carboxylic acid or ester is coupled with amines using carbodiimide-mediated coupling agents. The yields vary depending on the side chain and reaction conditions but are generally moderate to good.

Though these steps are more relevant to indazole-3-carboxamide derivatives, they provide insight into functional group transformations that can be adapted for carbonitrile derivatives.

Example Data Table: Yields and Conditions in Indazole Derivative Synthesis

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Sandmeyer-based ring closure and reduction | Uses 4-amino-veratrol, acid-mediated ring closure, stannous chloride reduction | Well-established, versatile for derivatives | Multi-step, requires strong acids and reducing agents |

| Carbodiimide-mediated amide coupling | Coupling with amines using DCC or similar agents | Mild conditions, room temperature possible | Moderate yields, sensitive to amine type |

| Catalytic diazoester reduction and cyclization | Single-atom Pt catalysts for diazo reduction and cyclization | Efficient, scalable, avoids harsh reagents | Requires specialized catalysts, moderate yields |

| Alkylation followed by functional group transformation | N-alkylation with alkyl halides and base | Straightforward, adaptable to various side chains | May require careful control of conditions |

Análisis De Reacciones Químicas

5,6-Dimethoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Properties

5,6-Dimethoxy-1H-indazole-3-carbonitrile has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives of indazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines, such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The compound showed an IC50 value of approximately 5.15 µM against K562 cells, indicating a promising therapeutic index for further development as an anticancer drug .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the induction of apoptosis and modulation of the cell cycle. Specifically, it has been shown to inhibit members of the Bcl-2 family and affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

Agricultural Chemistry

Bioactive Properties

In agricultural research, this compound is being explored for its bioactive properties that could enhance crop protection. Its structure allows it to function as a potential agrochemical agent, providing resistance against various plant pathogens .

Case Study: Crop Protection

Research highlighted the efficacy of indazole derivatives in protecting crops from fungal infections. The compound's ability to disrupt fungal cell membranes has been noted as a mechanism that can be harnessed for developing new fungicides .

Material Science

Development of Advanced Materials

this compound is also being studied for its role in material science. Its unique electronic properties make it a candidate for creating advanced materials with specific electrical or optical characteristics .

| Property | Description |

|---|---|

| Electrical Conductivity | Potential for use in conductive polymers |

| Optical Properties | Investigation into photoluminescent materials |

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research focusing on enzyme inhibition. It has been shown to influence metabolic pathways by acting on specific enzymes involved in disease mechanisms .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. This application aids researchers in the detection and quantification of related compounds within complex mixtures .

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds share structural or functional similarities with 5,6-Dimethoxy-1H-indazole-3-carbonitrile:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₉N₃O₂ | 203.20 | Indazole | Carbonitrile, dimethoxy |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₅H₁₉NO₄ | 277.32 | Isoquinoline | Ester, dimethoxy, methyl |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | C₁₉H₂₁N₂O₃ | 325.39 | Isoquinoline | Carboxamide, dimethoxy, methyl |

| 1H-Indazole-3-Carbaldehyde | C₈H₆N₂O | 146.15 | Indazole | Carbaldehyde |

Functional Group Analysis

- Carbonitrile vs. In contrast, carboxamide or sulfonyl groups in isoquinoline derivatives (e.g., compounds 6f and 6e ) may improve solubility but reduce reactivity.

- Dimethoxy Substitution: The 5,6-dimethoxy pattern in the indazole scaffold is structurally analogous to the 6,7-dimethoxy substitution in isoquinoline derivatives (e.g., 6d, 6e ). This substitution enhances π-π stacking interactions in aromatic systems, though the indazole core may confer greater metabolic stability compared to isoquinoline .

- Core Structure Differences: Indazole derivatives (e.g., 1H-Indazole-3-Carbaldehyde ) exhibit planar aromaticity, favoring interactions with flat binding pockets in enzymes.

Pharmacological and Physicochemical Properties

Physicochemical Data

| Property | This compound | 1H-Indazole-3-Carbaldehyde | Ethyl 6,7-dimethoxy-1-methyl-isoquinoline-carboxylate |

|---|---|---|---|

| Molecular Weight | 203.20 | 146.15 | 277.32 |

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.2 | ~2.5 (higher lipophilicity due to ester group) |

| Solubility | Low in water, moderate in DMSO | Moderate in polar solvents | Low in water, high in organic solvents |

Actividad Biológica

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a cyano group at the 3 position of the indazole ring. Its molecular formula is with a molecular weight of approximately 203.20 g/mol .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and the p53/MDM2 pathway .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5,6-Dimethoxy Indazole | K562 (Leukemia) | 5.15 | Induces apoptosis via Bcl-2 modulation |

| 5-Fu | K562 | 33.20 | Chemotherapeutic agent |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been studied for its antimicrobial activities. The compound displays broad-spectrum activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Study on Antitumor Activity

A significant study assessed the antitumor activity of indazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited cell growth in K562 leukemia cells with an IC50 value of 5.15 µM. The study highlighted that treatment with this compound led to increased apoptosis rates and altered cell cycle distribution, favoring G0/G1 phase arrest .

Safety Profile Evaluation

The safety profile of this compound was also evaluated in vitro using normal human embryonic kidney cells (HEK-293). The selectivity index (SI) calculated from the IC50 values indicated that this compound is significantly less toxic to normal cells compared to cancer cells, suggesting a favorable therapeutic window for further development .

Q & A

Q. What are the foundational synthetic routes for 5,6-Dimethoxy-1H-indazole-3-carbonitrile?

A common approach involves multi-step synthesis starting with Friedel-Crafts acylation to form the indazole backbone, followed by nitrile introduction and methoxy group functionalization. For example, hydrazine hydrate is used for indazole ring closure under reflux in dimethylformamide (DMF), as demonstrated in analogous indazole syntheses . Key steps include nitro group reduction using hydrazine hydrate with Raney nickel catalysis, yielding intermediates critical for downstream functionalization.

Q. Which characterization techniques are essential for verifying the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For instance, ¹H NMR data (e.g., δ 13.92 ppm for NH protons) and ¹³C NMR signals (e.g., δ 144.1 ppm for aromatic carbons) are critical for structural elucidation .

Q. How can researchers mitigate common byproducts during synthesis?

Byproducts such as positional isomers (e.g., 2,3-dichlorophenyl derivatives) can arise during ring closure. Recrystallization from DMF effectively removes these impurities, as shown in the purification of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride, which achieved 23% yield after recrystallization .

Advanced Research Questions

Q. What strategies optimize low yields in the indazole ring formation step?

Yield optimization requires solvent selection (e.g., DMF for solubility), controlled reaction times (1–2 hours under reflux), and catalyst screening. For example, substituting Raney nickel with palladium on carbon (Pd/C) may improve nitro group reduction efficiency. Temperature gradients during recrystallization can further enhance purity .

Q. How can contradictory spectroscopic data be resolved for indazole derivatives?

Discrepancies in NMR signals (e.g., overlapping aromatic proton peaks) may stem from isomerization or solvent effects. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography provide unambiguous structural confirmation. For example, resolving the (3,4-dichlorophenyl) isomer from its (2,3-dichlorophenyl) counterpart required iterative recrystallization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies involve synthesizing analogs with substituent variations (e.g., replacing methoxy groups with halogens or alkyl chains). For instance, 6-Bromo- and 6-Fluoro-1H-indazole-3-carbonitrile analogs (Similarity: 0.86–0.90) highlight the impact of electronegative groups on bioactivity . Biological assays (e.g., kinase inhibition or cytotoxicity screens) then correlate structural changes with functional outcomes.

Q. What methodologies address challenges in biological activity profiling?

Pharmacological evaluation requires in vitro assays (e.g., enzyme inhibition, cell viability) followed by in vivo models. For indazole derivatives, studies on cAMP-dependent protein kinase (PKA) modulation or vascular smooth muscle effects provide mechanistic insights . Dose-response curves and computational docking (e.g., AutoDock Vina) further clarify target interactions.

Methodological Considerations

Q. How should researchers handle air-sensitive intermediates during synthesis?

Air- and moisture-sensitive steps (e.g., nitro group reduction) require inert atmospheres (N₂/Ar) and anhydrous solvents. Storage at –20°C in sealed containers under inert gas preserves stability, as recommended for similar nitrile-containing compounds .

Q. What experimental designs reconcile conflicting data in biological assays?

Contradictory results (e.g., variable IC₅₀ values across studies) may arise from assay conditions (pH, temperature) or cell line specificity. Replicating experiments with standardized protocols (e.g., CLIA-certified assays) and meta-analyses of published data enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.